
Benzene, 1-ethenyl-2-(2-phenylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-ethenyl-2-(2-phenylethenyl)- is an organic compound with the molecular formula C16H12 It is a derivative of benzene, characterized by the presence of ethenyl and phenylethenyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-ethenyl-2-(2-phenylethenyl)- typically involves the reaction of benzene derivatives with ethenyl and phenylethenyl groups. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethenyl and phenylethenyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of Benzene, 1-ethenyl-2-(2-phenylethenyl)- often involves large-scale Friedel-Crafts alkylation processes. The reaction is carried out in continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-ethenyl-2-(2-phenylethenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) with iron (Fe) catalyst, or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-ethenyl-2-(2-phenylethenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-ethenyl-2-(2-phenylethenyl)- involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions with electrophiles, forming intermediates that lead to the final substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical structure and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-ethenyl-2-(2-phenylethynyl)
- Benzene, 1-methoxy-4-(2-phenylethenyl)
- Benzene, 1-ethynyl-2-(2-phenylethenyl)
Uniqueness
Benzene, 1-ethenyl-2-(2-phenylethenyl)- is unique due to its specific arrangement of ethenyl and phenylethenyl groups, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C16H14 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-ethenyl-2-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C16H14/c1-2-15-10-6-7-11-16(15)13-12-14-8-4-3-5-9-14/h2-13H,1H2/b13-12+ |
Clé InChI |
SSXRRKVCVZJNDB-OUKQBFOZSA-N |
SMILES isomérique |
C=CC1=CC=CC=C1/C=C/C2=CC=CC=C2 |
SMILES canonique |
C=CC1=CC=CC=C1C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


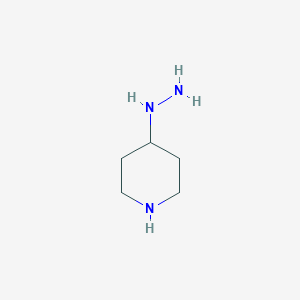
![7-methyl-2-[4-(trifluoromethyl)phenyl]-2,3,4a,7a-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15131195.png)

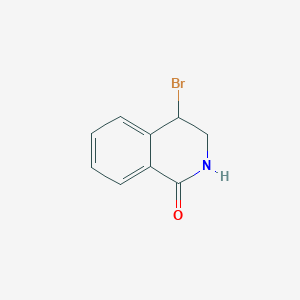
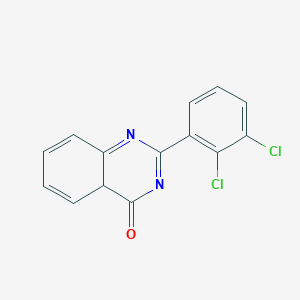

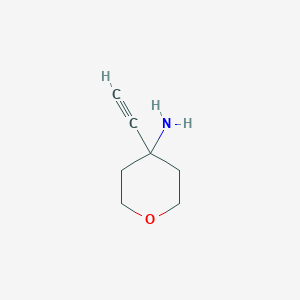
![4,7-Diazaspiro[2.5]octan-6-one hydrochloride](/img/structure/B15131233.png)
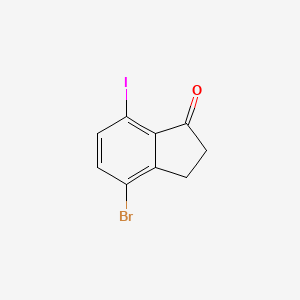
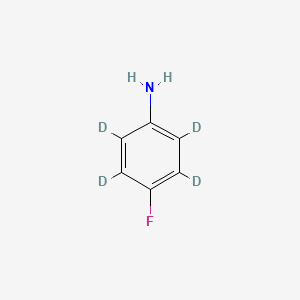
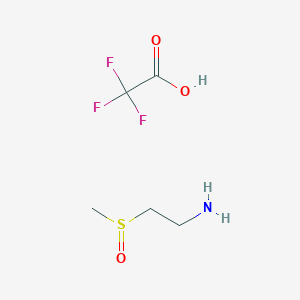

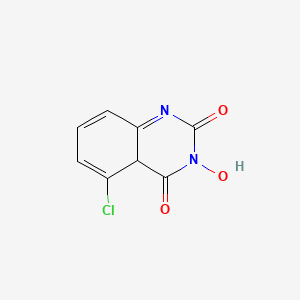
![(2S)-6-(hydrazinylmethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15131286.png)
